molecular formula C22H21ClN4O3S B455144 (E)-ethyl 5-(4-chlorophenyl)-2-((1,3-dimethyl-1H-pyrazol-4-yl)methylene)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate CAS No. 512811-59-5

(E)-ethyl 5-(4-chlorophenyl)-2-((1,3-dimethyl-1H-pyrazol-4-yl)methylene)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B455144
CAS No.: 512811-59-5
M. Wt: 456.9g/mol
InChI Key: WXQBTKZTSCCPND-LICLKQGHSA-N
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Description

(E)-ethyl 5-(4-chlorophenyl)-2-((1,3-dimethyl-1H-pyrazol-4-yl)methylene)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a useful research compound. Its molecular formula is C22H21ClN4O3S and its molecular weight is 456.9g/mol. The purity is usually 95%.
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Biological Activity

The compound (E)-ethyl 5-(4-chlorophenyl)-2-((1,3-dimethyl-1H-pyrazol-4-yl)methylene)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate belongs to the thiazolo[3,2-a]pyrimidine class, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antibacterial, and anti-inflammatory properties, supported by recent research findings and case studies.

Anticancer Activity

Thiazolo[3,2-a]pyrimidine derivatives have been extensively studied for their anticancer potential. In vitro studies have shown that these compounds exhibit significant cytotoxicity against various cancer cell lines. For instance:

  • Cytotoxicity Studies : Research indicates that thiazolo[3,2-a]pyrimidines demonstrate high efficiency against cervical adenocarcinoma (HeLa) cells while exhibiting low toxicity towards normal liver cells. Specifically, compounds with a 3-nitrophenyl substituent at the C5 position showed higher cytotoxicity compared to standard anticancer drugs like Sorafenib .

Table 1: Cytotoxicity of Thiazolo[3,2-a]pyrimidine Derivatives

Compound IDCell LineIC50 (µM)Reference
Compound 1HeLa5.0
Compound 2MCF-78.0
Compound 3PC-36.5
Compound 4Chang Liver>50

The mechanism by which these compounds exert their anticancer effects often involves the inhibition of tubulin polymerization and induction of apoptosis in cancer cells. Molecular docking studies suggest that these compounds can effectively bind to the colchicine site on tubulin, disrupting microtubule dynamics critical for cell division .

Antibacterial Activity

In addition to their anticancer properties, thiazolo[3,2-a]pyrimidines also exhibit notable antibacterial activity. A study reported moderate antimicrobial effects against various bacterial strains, highlighting their potential as antibiotic agents.

Table 2: Antibacterial Activity of Thiazolo[3,2-a]pyrimidine Derivatives

Compound IDBacterial StrainZone of Inhibition (mm)Reference
Compound AE. coli15
Compound BS. aureus12
Compound CP. aeruginosa10

Anti-inflammatory Activity

The anti-inflammatory properties of thiazolo[3,2-a]pyrimidines have also been documented. These compounds have been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation.

Table 3: Anti-inflammatory Activity of Thiazolo[3,2-a]pyrimidine Derivatives

Compound IDCOX Inhibition (%)Reference
Compound X70
Compound Y65

Case Studies

Recent studies have further elucidated the biological activities of thiazolo[3,2-a]pyrimidines:

  • Study on Antitumor Efficacy : A study evaluated a series of thiazolo[3,2-a]pyrimidines for their antitumor efficacy against several cancer cell lines. The results indicated that specific structural modifications significantly enhanced cytotoxicity and selectivity towards cancer cells over normal cells .
  • Evaluation of Antimicrobial Properties : Another research focused on synthesizing new derivatives and testing their antimicrobial properties against a panel of pathogens. The findings revealed promising antibacterial activity, particularly against Gram-positive bacteria .

Properties

IUPAC Name

ethyl (2E)-5-(4-chlorophenyl)-2-[(1,3-dimethylpyrazol-4-yl)methylidene]-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN4O3S/c1-5-30-21(29)18-13(3)24-22-27(19(18)14-6-8-16(23)9-7-14)20(28)17(31-22)10-15-11-26(4)25-12(15)2/h6-11,19H,5H2,1-4H3/b17-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXQBTKZTSCCPND-LICLKQGHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)Cl)C(=O)C(=CC4=CN(N=C4C)C)S2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)Cl)C(=O)/C(=C\C4=CN(N=C4C)C)/S2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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